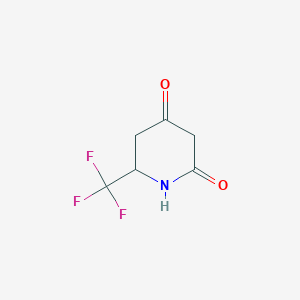

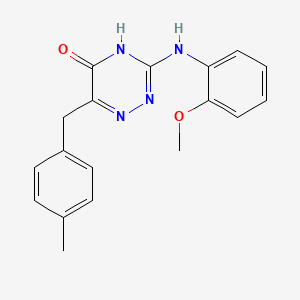

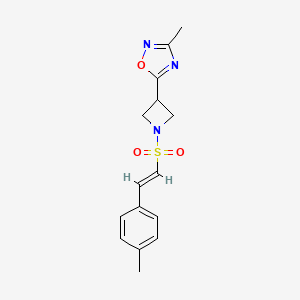

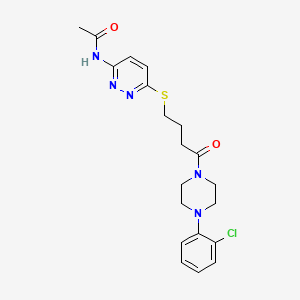

![molecular formula C22H29ClN4 B3014000 2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride CAS No. 1421509-60-5](/img/structure/B3014000.png)

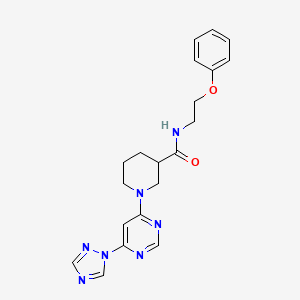

2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride” belongs to the class of imidazole-based compounds . Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Applications De Recherche Scientifique

Anxiolytic Activity

One of the main applications of benzimidazole and piperazine derivatives, including “2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride”, is their potential use in treating anxiety disorders . These compounds have shown promising results in in vivo anxiolytic activity tests . For instance, compounds 5b, 5c, and 5f exhibited outstanding anxiolytic efficacy in both computational simulations and live subjects .

Central Nervous System (CNS) Effects

These compounds can potentially slow down the CNS, primarily by enhancing the activity of gamma amino butyric acid (GABA), a neurotransmitter that induces CNS depression . This class of drugs, known for their calming effects, encompasses benzodiazepines, ethanol, opiates, and barbiturates .

Potential Drug Development

Heterocyclic compounds like benzimidazole and piperazine, noted for their diverse pharmacological properties including antibacterial, antiviral, antidiabetic, and anticancer activities, have garnered attention for potential drug development .

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel benzimidazole–piperazine derivatives, which can then be evaluated for various biological activities .

Mécanisme D'action

Target of Action

It’s known that benzimidazole and piperazine derivatives have a diverse impact on the central nervous system . They are often used in the development of anxiolytics, which are medications that help manage anxiety .

Mode of Action

It’s known that anxiolytics, which this compound is used to develop, work by enhancing the activity of gamma amino butyric acid (gaba), a neurotransmitter that induces central nervous system depression . This class of drugs, known for their calming effects, encompasses benzodiazepines, ethanol, opiates, and barbiturates .

Biochemical Pathways

Benzodiazepines, a class of drugs that this compound is used to develop, potentiate gaba neurotransmission by increasing the affinity of gaba receptors, thereby intensifying inhibitory effects on the central nervous system .

Pharmacokinetics

It’s known that the compound has shown good docking scores, which suggests it may have favorable interactions with biological targets .

Result of Action

The compound has been found to exhibit anxiolytic activity in both computational simulations and live subjects . This suggests that it may have a calming effect on the central nervous system, potentially helping to manage symptoms of anxiety .

Action Environment

It’s known that the efficacy of anxiolytics can be influenced by a variety of factors, including the individual’s overall health, the presence of other medications, and environmental stressors .

Propriétés

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]-1-propan-2-ylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4.ClH/c1-18(2)26-21-11-7-6-10-20(21)23-22(26)17-25-14-12-24(13-15-25)16-19-8-4-3-5-9-19;/h3-11,18H,12-17H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSNWXSCUVAVJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1CN3CCN(CC3)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B3013930.png)

![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B3013931.png)

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013932.png)

![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3013936.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B3013937.png)